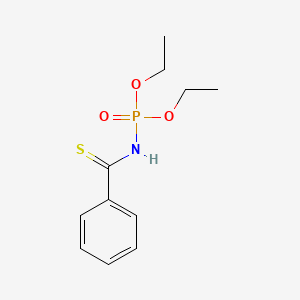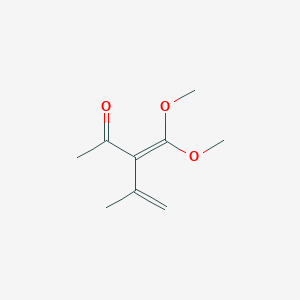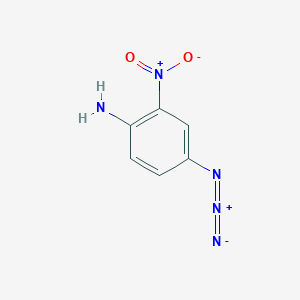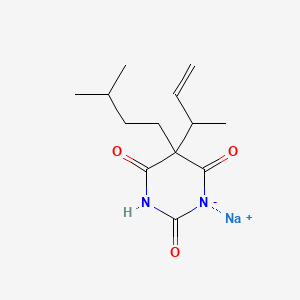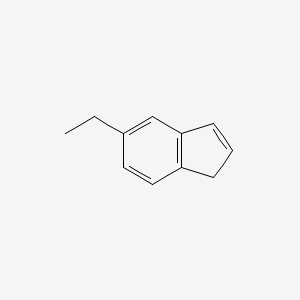
5-Ethylindene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylindene is an organic compound with the molecular formula C11H12. It is a derivative of indene, where an ethyl group is attached to the fifth carbon of the indene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Ethylindene can be synthesized through several methods. One common approach involves the alkylation of indene with ethyl halides in the presence of a strong base. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or xylene .
Industrial Production Methods
Industrial production of this compound often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are used to facilitate the alkylation reaction. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethylindene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethylindene ketones or carboxylic acids.
Reduction: Formation of ethylindane.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-Ethylindene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers, including thermoplastic elastomers and copolymers.
Materials Science: Its derivatives are studied for their potential use in high-performance materials due to their unique structural properties.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 5-Ethylindene involves its interaction with specific molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes ring-opening metathesis polymerization (ROMP) to form high-molecular-weight polymers. The ethyl group on the indene ring influences the reactivity and stability of the resulting polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indene: The parent compound of 5-Ethylindene, lacking the ethyl group.
Ethylidene norbornene: Another compound with an ethylidene group attached to a norbornene ring.
Uniqueness
This compound is unique due to the presence of the ethyl group, which enhances its reactivity and potential applications in polymer chemistry. Compared to indene, it offers different reactivity patterns and can form more diverse derivatives. Ethylidene norbornene, while similar in having an ethyl group, differs significantly in its structural framework and applications .
Propriétés
Numéro CAS |
66256-31-3 |
|---|---|
Formule moléculaire |
C11H12 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
5-ethyl-1H-indene |
InChI |
InChI=1S/C11H12/c1-2-9-6-7-10-4-3-5-11(10)8-9/h3,5-8H,2,4H2,1H3 |
Clé InChI |
JHWZMOACTHIUIP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(CC=C2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



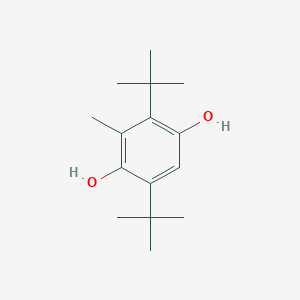

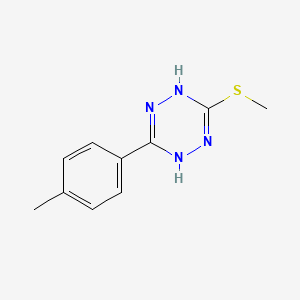
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)
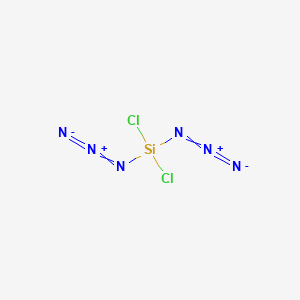

![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)
